BenchChemオンラインストアへようこそ!

MG-277

GSPT1 degradation Molecular glue Cereblon E3 ligase

MG-277 is a unique molecular glue degrader of GSPT1, distinct from its structural precursor, the MDM2-targeting PROTAC MD-222. It inhibits tumor growth in p53-mutant and -null cancer cells (RS4;11/IRMI-2, HL-60, MDA-MB-231), making it essential for validating GSPT1 as a target in p53-pathway refractory tumors. Choose MG-277 for a precise, cereblon-dependent chemical probe for GSPT1 degradation studies, including ternary complex formation and ubiquitination dynamics.

Molecular Formula C41H42Cl2FN5O5
Molecular Weight 774.72
CAS No. 2411085-89-5
Cat. No. B2848497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMG-277
CAS2411085-89-5
Molecular FormulaC41H42Cl2FN5O5
Molecular Weight774.72
Structural Identifiers
SMILESC1CCC2(CC1)C3(C(C(N2)C(=O)NCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=C(C(=CC=C7)Cl)F)C8=C(C=C(C=C8)Cl)NC3=O
InChIInChI=1S/C41H42Cl2FN5O5/c42-24-14-15-28-30(21-24)46-39(54)41(28)33(26-12-8-13-29(43)34(26)44)35(48-40(41)18-4-2-5-19-40)37(52)45-20-6-1-3-9-23-10-7-11-25-27(23)22-49(38(25)53)31-16-17-32(50)47-36(31)51/h7-8,10-15,21,31,33,35,48H,1-6,9,16-20,22H2,(H,45,52)(H,46,54)(H,47,50,51)/t31?,33-,35+,41+/m0/s1
InChIKeyBANRYGZZIMCKNA-OYGJEQPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MG-277 (CAS 2411085-89-5, CID 139600332): Molecular Glue Degrader of GSPT1 with p53-Independent Anticancer Activity


MG-277 (CID 139600332) is a synthetic organic compound [1] that functions as a molecular glue degrader of the translation termination factor GSPT1 (eRF3a). It was discovered through structural modification of MD-222, a bona fide PROTAC MDM2 degrader [2]. The compound has a molecular weight of 774.71 g/mol, a molecular formula of C41H42Cl2FN5O5, and a logP of 6.23 [3]. Its mechanism involves recruitment of the cereblon E3 ubiquitin ligase complex, leading to GSPT1 ubiquitination and proteasomal degradation [2].

Why Generic Substitution Fails: MG-277's p53-Independent Mechanism Distinguishes It from PROTACs and MDM2 Inhibitors


MG-277 cannot be interchanged with its structural precursor MD-222 (a PROTAC MDM2 degrader) or with MDM2 inhibitors like MI-2103 [1]. While MD-222 and MI-2103 are inactive in p53-mutant or p53-null cancer cells, MG-277 potently inhibits tumor growth regardless of p53 status [1]. This functional divergence arises from a critical mechanistic switch: MG-277 acts as a molecular glue that degrades GSPT1, whereas MD-222 degrades MDM2 and requires wild-type p53 for its antitumor effect [1]. Therefore, substituting MG-277 with an MDM2-targeted agent would completely fail in p53-deficient cancers, which represent a significant clinical challenge.

Quantitative Evidence Guide: MG-277 (CAS 2411085-89-5) Demonstrates Superior Potency and p53-Independent Activity Versus Comparators


GSPT1 Degradation Potency: MG-277 Achieves Nanomolar DC50, While MD-222 and MI-2103 Show No Activity

MG-277 potently degrades the translation termination factor GSPT1 with a DC50 of 1.3 nM in RS4;11 cells after 24-hour treatment [1]. In contrast, the PROTAC MDM2 degrader MD-222 and the MDM2 inhibitor MI-2103 exhibit no GSPT1 degradation activity under the same conditions [1]. This establishes a unique mechanism of action for MG-277 not shared by its structural analog or the parent inhibitor.

GSPT1 degradation Molecular glue Cereblon E3 ligase

Cell Growth Inhibition in p53 Wild-Type Cancer Cells: MG-277 is >50-fold More Potent than the Parent MDM2 Inhibitor MI-2103

In three p53 wild-type acute leukemia cell lines (RS4;11, MOLM-13, MV4;11), MG-277 displays IC50 values of 1.3 nM, 24.6 nM, and 7.9 nM, respectively [1]. The corresponding MDM2 inhibitor MI-2103 has IC50 values of 669 nM, 1238 nM, and 898 nM in the same cell lines [1]. MG-277 is therefore >50 times more potent than MI-2103 in each cell line [1].

Cell growth inhibition p53 wild-type Leukemia

Activity in p53-Mutant and p53-Null Cancer Cells: MG-277 Remains Highly Potent, While MD-222 and MI-2103 are Inactive

MG-277 potently inhibits cell growth in p53-mutant (RS4;11/IRMI-2, MDA-MB-231, MDA-MB-468) and p53-null (HL-60) cancer cell lines, achieving IC50 values of 3.9 nM (RS4;11/IRMI-2), 8.3 nM (HL-60), 39.4 nM (MDA-MB-231), and 26.4 nM (MDA-MB-468) [1]. In stark contrast, the PROTAC MDM2 degrader MD-222 and the MDM2 inhibitor MI-2103 are completely ineffective in RS4;11/IRMI-2, HL-60, MDA-MB-231, and MDA-MB-468 cells [1].

p53-mutant p53-null Drug resistance

Linker-Dependent Activity: MG-277's Pentyl Linker Optimizes GSPT1 Degradation and Cell Growth Inhibition

Analysis of MG-277 analogues with varying linker lengths reveals that the pentyl linker in MG-277 is optimal for activity. MG-274 (no linker) and MG-275 ((CH2)3 linker) exhibit DC50 values of 2.3 μM and 0.12 μM, respectively, for GSPT1 degradation, compared to 1.3 nM for MG-277 [1]. In cell growth inhibition assays (RS4;11/IRMI-2), MG-274 and MG-275 display IC50 values of >2500 nM and 180 nM, respectively, while MG-277 achieves 3.4 nM [1]. This demonstrates a >1000-fold improvement in degradation potency and a >700-fold improvement in cell growth inhibition relative to the linkerless analog.

Structure-activity relationship Linker optimization Molecular glue design

Mechanistic Switch from PROTAC to Molecular Glue: MG-277 Shows Weak MDM2 Binding (IC50 >20 μM) and No p53 Activation

Despite being a structural analog of the MDM2 PROTAC degrader MD-222, MG-277 exhibits minimal binding to MDM2 (IC50 >20 μM) [1] and fails to activate wild-type p53 [1]. In contrast, MD-222 potently degrades MDM2 and robustly activates p53 [1]. This demonstrates that simple linker modification has fundamentally altered the compound's mechanism from targeted protein degradation via PROTAC to molecular glue-mediated degradation of GSPT1.

Mechanism of action Molecular glue PROTAC conversion

Chemical Structure and Physicochemical Properties Distinguish MG-277 from MD-222 and Other Analogs

MG-277 (C41H42Cl2FN5O5, MW 774.71, logP 6.23) possesses a distinct chemical structure and physicochemical profile compared to its progenitor MD-222 (C43H47ClFN7O6, MW 812.34) [1]. The key difference is a shorter pentyl linker in MG-277 versus a longer, more flexible linker in MD-222, which is the sole structural modification that triggers the mechanistic switch from PROTAC to molecular glue [1]. The compound's lipophilicity and hydrogen bonding capacity (4 donors, 10 acceptors) are also notable [1].

Chemical structure Physicochemical properties Molecular glue

Optimal Research and Industrial Application Scenarios for MG-277 (CAS 2411085-89-5)


Validation of GSPT1 as a Therapeutic Target in p53-Mutant Cancers

Given its unique ability to potently degrade GSPT1 and inhibit growth of p53-mutant and p53-null cancer cells (e.g., RS4;11/IRMI-2, HL-60, MDA-MB-231) [1], MG-277 is ideally suited for preclinical studies validating GSPT1 as a target in tumors that are refractory to p53-pathway therapeutics. Its inactivity against MDM2 ensures that observed effects are GSPT1-specific.

Comparative Studies of PROTAC versus Molecular Glue Mechanisms

The direct structural relationship between MG-277 (molecular glue) and MD-222 (PROTAC) makes this pair a powerful tool for dissecting the mechanistic differences between targeted protein degradation modalities [1]. Researchers can use both compounds in parallel to study how subtle linker modifications dictate degradation target and cellular phenotype.

Chemical Biology Studies of Cereblon-Dependent Degradation

MG-277's activity is dependent on cereblon, the proteasome, and cullin-RING E3 ligases [1]. It serves as a precise chemical probe for investigating the cereblon-mediated degradation of GSPT1, including studies on ternary complex formation, ubiquitination dynamics, and downstream effects on translation termination.

Structure-Activity Relationship (SAR) Studies for Molecular Glue Optimization

The detailed linker SAR data showing that the pentyl linker in MG-277 is optimal for potency (compared to shorter or no linkers) [1] provides a foundation for medicinal chemistry efforts aimed at developing next-generation GSPT1 degraders or other molecular glues. MG-277 serves as a benchmark compound in such optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MG-277

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.